molecular formula C13H13N3O B2450686 N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide CAS No. 2128688-83-3

N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide

Cat. No. B2450686
CAS RN: 2128688-83-3
M. Wt: 227.267
InChI Key: AKSYWNFKNXFKLT-UHFFFAOYSA-N
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Description

N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as RQ-00203078 and is a member of the quinazoline family of compounds. In

Mechanism of Action

The mechanism of action of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide involves the inhibition of specific enzymes that play a critical role in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has been found to have significant biochemical and physiological effects. In cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain, which can help prevent the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is its potential applications in cancer research and the treatment of Alzheimer's disease. However, there are also some limitations to its use in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain experiments. Additionally, the synthesis method of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is complex and can be challenging to reproduce in a lab setting.

Future Directions

There are several future directions for the research and development of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide. One of the primary areas of focus is the development of more efficient synthesis methods that can be used to produce the compound on a larger scale. Additionally, there is ongoing research into the potential applications of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further research into the toxicity of the compound and its potential side effects.
Conclusion
In conclusion, N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is a synthetic compound that has shown promising results in various scientific research applications. Its potential applications in cancer research and the treatment of Alzheimer's disease make it an exciting area of research. However, there are also limitations to its use in lab experiments, and further research is needed to explore its potential side effects and toxicity. Overall, N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has significant potential for future research and development in the field of scientific research.

Synthesis Methods

The synthesis of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide involves a multi-step process that starts with the reaction of 4-methyl-2-nitroaniline and ethyl acrylate. The reaction is catalyzed by potassium carbonate in dimethylformamide, and the resulting product is then reduced with palladium on carbon in ethanol to obtain the intermediate product. This intermediate product is then treated with propargyl bromide in the presence of potassium carbonate in dimethylformamide to yield N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide.

Scientific Research Applications

N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has shown promising results in various scientific research applications. One of the primary areas of application is in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

N-[(4-methylquinazolin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-13(17)14-8-12-15-9(2)10-6-4-5-7-11(10)16-12/h3-7H,1,8H2,2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSYWNFKNXFKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide

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